molecular formula C16H25N B037657 4-(4-(tert-Butyl)benzyl)piperidine CAS No. 112937-99-2

4-(4-(tert-Butyl)benzyl)piperidine

Cat. No.: B037657
CAS No.: 112937-99-2
M. Wt: 231.38 g/mol
InChI Key: XQDVRUGUNUMSOJ-UHFFFAOYSA-N
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Description

Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-: is a chemical compound with the molecular formula C16H25N It is a derivative of piperidine, a six-membered heterocyclic amine, and features a tert-butylphenyl group attached to the piperidine ring

Scientific Research Applications

Chemistry: In organic chemistry, Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology and Medicine: Its piperidine core is a common motif in many bioactive molecules, making it a valuable scaffold for drug development .

Industry: In the industrial sector, Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- can be used in the production of specialty chemicals and materials. Its derivatives may serve as intermediates in the synthesis of agrochemicals, dyes, and polymers .

Safety and Hazards

Piperidine is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-”, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

Similar compounds like 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine are known to act as bronsted bases , suggesting that 4-[(4-tert-butylphenyl)methyl]piperidine might have similar properties.

Mode of Action

It’s worth noting that compounds with similar structures have been used in the development of protein degraders . These compounds often act by forming a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Biochemical Pathways

Given its potential role in protein degradation , it could be inferred that it might influence pathways related to protein turnover and cellular homeostasis.

Result of Action

If it acts as a protein degrader , it could potentially lead to the reduction or elimination of specific target proteins within the cell, thereby altering cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 4-piperidinol with tert-butylbenzyl bromide under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydrogenated products.

    Substitution: The tert-butylphenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various hydrogenated derivatives.

Comparison with Similar Compounds

  • Piperidine, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-
  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester

Comparison: Compared to similar compounds, Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. For example, the presence of the tert-butylphenyl group can enhance the compound’s lipophilicity and membrane permeability, which are important factors in drug design .

Properties

IUPAC Name

4-[(4-tert-butylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-16(2,3)15-6-4-13(5-7-15)12-14-8-10-17-11-9-14/h4-7,14,17H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDVRUGUNUMSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443182
Record name Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112937-99-2
Record name Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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